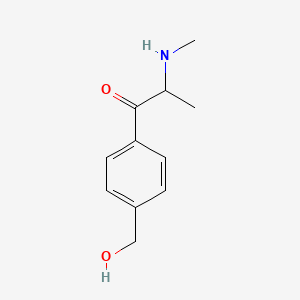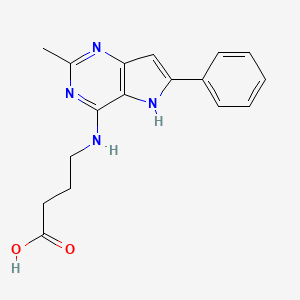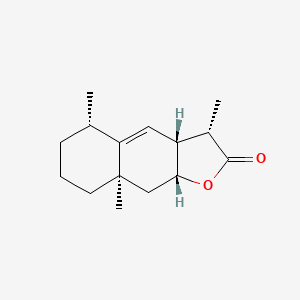
Dihydroalantolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroalantolactone is a sesquiterpene lactone compound primarily isolated from the roots of plants belonging to the genus Inula, such as Inula helenium and Inula racemosa . This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Dihydroalantolactone can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the reduction of alantolactone using hydrogenation techniques . The reaction typically employs hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Inula species using supercritical fluid extraction (SFE) techniques . This method optimizes the extraction efficiency by adjusting parameters such as pressure, temperature, and carbon dioxide flow rate . The crude extract is then purified through freezing and other purification methods to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Dihydroalantolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiophenol and selenophenol are used in substitution reactions to form addition products.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced sesquiterpene lactones with altered structural configurations.
Substitution Products: Addition products formed through nucleophilic substitution reactions.
科学的研究の応用
作用機序
The mechanism of action of dihydroalantolactone involves its interaction with cellular membranes and molecular targets:
Membrane Damage: this compound induces cell membrane damage, leading to increased permeability and leakage of cellular contents.
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes, disrupting their normal functions and leading to cell death.
Pathways Involved: this compound affects various signaling pathways, including those involved in inflammation and apoptosis.
類似化合物との比較
Dihydroalantolactone is structurally similar to other sesquiterpene lactones, such as alantolactone and isoalantolactone . it exhibits unique biological activities and chemical properties that distinguish it from these compounds .
Alantolactone: Known for its strong antimicrobial and anticancer activities.
Isoalantolactone: Exhibits similar biological activities but differs in its structural configuration.
Other Similar Compounds: Include eudesmanes and germacranes, which share similar structural features but differ in their biological activities.
特性
CAS番号 |
40285-97-0 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(3S,3aR,5S,8aR,9aR)-3,5,8a-trimethyl-3,3a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9-11,13H,4-6,8H2,1-3H3/t9-,10-,11+,13+,15+/m0/s1 |
InChIキー |
UHXFRFWUSTUALX-CTFUPSTPSA-N |
異性体SMILES |
C[C@H]1CCC[C@]2(C1=C[C@@H]3[C@@H](C(=O)O[C@@H]3C2)C)C |
正規SMILES |
CC1CCCC2(C1=CC3C(C(=O)OC3C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



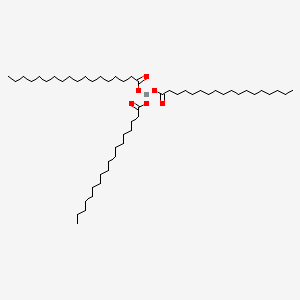
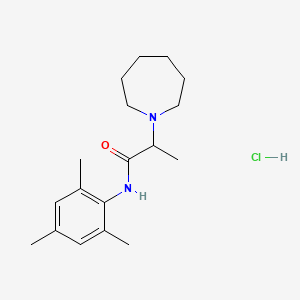
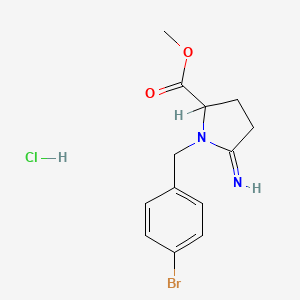
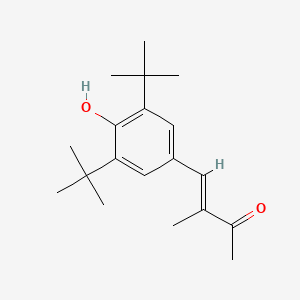
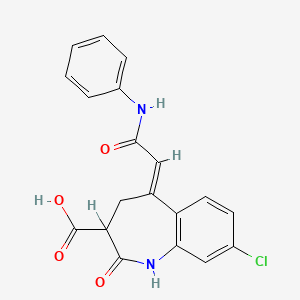

![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
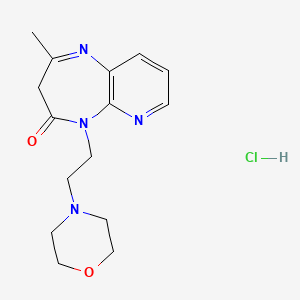
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
